molecular formula C4H4INO2S2 B13613476 5-Iodothiophene-2-sulfonamide CAS No. 53595-67-8

5-Iodothiophene-2-sulfonamide

Cat. No.: B13613476
CAS No.: 53595-67-8
M. Wt: 289.1 g/mol
InChI Key: MRUQKTZKWAIIBL-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

The synthesis of 5-Iodothiophene-2-sulfonamide typically involves the iodination of thiophene followed by sulfonamide formation. One common method is the iodination of thiophene using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodothiophene is then reacted with a sulfonamide precursor, such as chlorosulfonic acid, to form this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

5-Iodothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfur atom in the sulfonamide group can undergo oxidation or reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Iodothiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with zinc ions in enzymes, which can lead to enzyme inhibition. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

5-Iodothiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

    5-Bromothiophene-2-sulfonamide: Similar structure but with a bromine atom instead of iodine.

    5-Chlorothiophene-2-sulfonamide: Contains a chlorine atom instead of iodine.

    5-Fluorothiophene-2-sulfonamide: Contains a fluorine atom instead of iodine.

Properties

CAS No.

53595-67-8

Molecular Formula

C4H4INO2S2

Molecular Weight

289.1 g/mol

IUPAC Name

5-iodothiophene-2-sulfonamide

InChI

InChI=1S/C4H4INO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

MRUQKTZKWAIIBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)I)S(=O)(=O)N

Origin of Product

United States

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